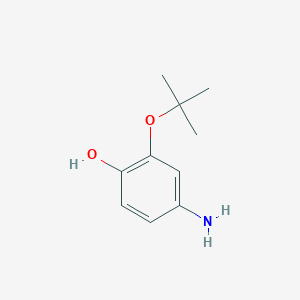

4-Amino-2-(tert-butoxy)phenol

Description

Contextualization of Substituted Phenols and Aminophenols in Chemical Research

Substituted phenols are a class of organic molecules that are pivotal in diverse areas of research and industry. They serve as essential building blocks for pharmaceuticals, agrochemicals, and polymers. nih.gov The specific properties of a substituted phenol (B47542) are heavily influenced by the nature and position of the substituents on the phenolic ring, making their synthesis a subject of significant interest. nih.gov Aminophenols, a subclass of substituted phenols, are characterized by the presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring. These compounds are amphoteric and chemically reactive, finding extensive use as intermediates in the manufacturing of dyes, photographic developers, and pharmaceutical agents. Their dual functionality allows for a wide range of chemical transformations.

Significance of tert-Butoxy (B1229062) and Amino Functionalizations in Aromatic Systems

The functional groups attached to an aromatic ring dictate its chemical behavior.

Amino Group (-NH2): An amino group is a strong activating group in electrophilic aromatic substitution, directing incoming groups to the ortho and para positions. Aromatic amines are fundamental precursors in the synthesis of a vast array of materials, including dyes, pigments, and pharmaceuticals. nih.gov While the nitrogen lone pair is delocalized into the aromatic ring, making aromatic amines less basic than their aliphatic counterparts, they remain effective nucleophiles.

tert-Butoxy Group (-O-C(CH3)3): The tert-butoxy group is related to the well-studied tert-butyl group. The tert-butyl group is known for imparting significant steric hindrance , a property that can be exploited to control reaction selectivity by physically blocking certain reaction sites. wikipedia.org This steric bulk enhances the stability of molecules by protecting reactive centers. nih.govresearchgate.net It also tends to increase the solubility of compounds in non-polar solvents. nih.govacs.org The tert-butyl group is an electron-donating group and an ortho-para director in electrophilic aromatic substitution. nih.govstackexchange.com The tert-butoxy group would share the steric bulk of the tert-butyl moiety while also being a strong electron-donating group via the oxygen atom's lone pairs, strongly activating the ring towards electrophilic substitution.

Overview of Academic Research Trajectories for Analogues

Research on analogues of 4-Amino-2-(tert-butoxy)phenol often focuses on their utility as building blocks in organic synthesis. For example, the synthesis of 4-amino-2,6-di-tert-butylphenol (B1582558) is well-documented, typically involving the nitration and subsequent reduction of 2,6-di-tert-butylphenol. guidechem.com This compound is valued as an intermediate for hindered phenolic antioxidants. guidechem.com Similarly, research into 2-amino-4-tert-butylphenol (B71990) highlights its use as a reactant to prepare intermediates for biologically important 2-(pyridyl)benzoxazole derivatives and as a component in the synthesis of organocatalysts. sigmaaldrich.com The study of these related compounds underscores the importance of substitution patterns on aminophenols for creating molecules with specific, desirable properties for applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

4-amino-2-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H15NO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,11H2,1-3H3 |

InChI Key |

INWYDDMWQBTHDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Amino 2 Tert Butoxy Phenol

Strategies for the Construction of the 4-Amino-2-(tert-butoxy)phenol Core

The foundational synthesis of this compound involves building the substituted benzene (B151609) ring with the correct placement of the amino, hydroxyl, and tert-butoxy (B1229062) groups.

The regioselective synthesis of aminophenols like this compound often begins with a precursor that already contains some of the desired functional groups in the correct positions. A common strategy is to start with a substituted phenol (B47542) and introduce the remaining functional groups.

For the synthesis of the closely related compound, 2-amino-4-tert-butylphenol (B71990), a key precursor is p-tert-butylphenol. google.comnih.gov This starting material dictates the position of the tert-butyl group at C4 relative to the hydroxyl group at C1. The subsequent introduction of the amino group at the C2 position is then achieved through methods that ensure this specific regiochemistry, such as the azo-coupling and reduction method. google.com This approach highlights a common strategy in organic synthesis where the final arrangement of substituents is controlled by the selection of the initial substrate and the regioselectivity of the subsequent reactions. Similarly, the synthesis of 2-amino-4-tert-amyl-6-nitro-phenol involves the initial condensation of phenol with tertiary amyl alcohol to form p-tert-amyl phenol, followed by nitration and reduction. google.com

A significant method for introducing an amino group ortho to a hydroxyl group on a phenol ring is the azo-cracking reduction methodology. google.com This two-step process involves:

Azo Coupling: Aniline (B41778) is first diazotized using sodium nitrite (B80452) under acidic conditions to form a diazonium salt. This salt then undergoes an electrophilic aromatic substitution reaction with an activated phenol, such as p-tert-butylphenol sodium salt. The coupling reaction typically occurs at the position ortho to the activating hydroxyl group, resulting in the formation of an azo dye. google.com For the synthesis of 2-amino-4-tert-butylphenol, the reaction between diazotized aniline and p-tert-butylphenol yields the corresponding azo dye with high efficiency (95-98% yield). google.com

Reductive Cleavage (Cracking): The azo bond (–N=N–) of the resulting dye is then cleaved through reduction. This "cracking" of the azo linkage generates two aromatic amines. nih.gov In this specific synthesis, the reduction is carried out in an alkaline environment using a reducing agent like zinc powder in ethanol, which breaks the azo bond to form 2-amino-4-tert-butylphenol and aniline. google.com The desired aminophenol product is then isolated and purified. google.com This reductive cleavage is a widespread phenomenon for azo compounds, often facilitated by bacteria under anaerobic conditions or by chemical reagents. nih.govnih.gov Various reducing agents can be employed, with sodium dithionite (B78146) being another common choice. indexcopernicus.com

Table 1: Azo-Cracking Reduction for 2-Amino-4-tert-butylphenol Synthesis This table is generated based on the process described in the literature. google.com

| Step | Reactants | Conditions | Product | Yield |

| Diazotization | Aniline, Sodium Nitrite, Acid | 0–10 °C | Aniline diazonium salt | - |

| Azo Coupling | Aniline diazonium salt, p-tert-butylphenol | Normal temperatures | Azo dye intermediate | 95-98% |

| Cracking Reduction | Azo dye, Zinc powder, Sodium hydroxide, Ethanol | 50 °C | 2-Amino-4-tert-butylphenol | >85% |

In complex organic syntheses, it is often necessary to temporarily "protect" reactive functional groups to prevent them from undergoing unwanted reactions. libretexts.orgnih.gov The hydroxyl (–OH) and amino (–NH2) groups are particularly reactive and frequently require protection. libretexts.orglibretexts.org

Hydroxyl Group Protection: The phenolic hydroxyl group can be masked by converting it into a less reactive functional group, such as an ether or an ester. libretexts.org

Ethers: Common ether protecting groups include methyl, benzyl (B1604629) (Bn), and various silyl (B83357) ethers like trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS). highfine.com The choice of ether depends on the required stability and the conditions for its subsequent removal. For instance, benzyl ethers are relatively stable but can be removed by hydrogenolysis, while silyl ethers are sensitive to acidic conditions and fluoride (B91410) ions. highfine.com

Acetals: The hydroxyl group can also be protected by reacting it with dihydropyran to form a 2-tetrahydropyranyl (THP) ether, which is a type of acetal. This group is stable in basic conditions and is readily removed with mild aqueous acid. acs.org

Amino Group Protection: The amino group's nucleophilicity and susceptibility to oxidation often necessitate its protection. libretexts.org

Carbamates: The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). researchgate.netslideshare.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). youtube.com The Cbz group is introduced using benzyl chloroformate and is removed by hydrogenolysis. youtube.com

Amides: An amino group can also be protected as an amide, for example, by reacting it with an acylating agent. Amides are generally more stable than carbamates and require harsher conditions for removal. slideshare.net

The selection of a protecting group strategy is crucial, ensuring that the chosen groups can be selectively introduced and removed in high yields without affecting other parts of the molecule. slideshare.net

Synthesis of Chemically Modified Analogues and Derivatives of this compound

The amino and hydroxyl groups of this compound serve as handles for further chemical modification, allowing for the synthesis of a wide range of derivatives.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govorganic-chemistry.orgdtu.dk The amino group of this compound can react with various carbonyl compounds to yield corresponding Schiff base derivatives.

The general synthesis involves mixing the aminophenol with an aldehyde or ketone, often in a solvent like ethanol, and heating the mixture. nih.govmediresonline.org Sometimes, a catalytic amount of acid is used. researchgate.net For example, 2-Amino-4-tert-butylphenol is a known reactant for preparing 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used in the synthesis of biologically important molecules. sigmaaldrich.com The synthesis of Schiff bases can also be promoted by microwave irradiation, which can lead to excellent yields in a short amount of time. nih.gov

Table 2: Examples of Schiff Base Synthesis from Aminophenols This table is generated based on general procedures described in the literature. nih.govmediresonline.orgsigmaaldrich.com

| Amine Reactant | Carbonyl Reactant | Product Type |

| p-Aminophenol | Benzaldehyde | (E)-4-((benzylidene)amino)phenol |

| p-Aminophenol | Anisaldehyde | (E)-4-((4-methoxybenzylidene)amino)phenol |

| 2-Aminophenol (B121084) | Isovanillin | (E)-2-hydroxy-N-(3-hydroxy-4-methoxybenzylidene)aniline derivative |

| 2-Amino-4-tert-butylphenol | Pyridinecarboxaldehyde | 4-tert-butyl-2-[(pyridylmethylene)amino]phenol |

N-acylation is the process of attaching an acyl group (R-C=O) to a nitrogen atom, forming an amide. The primary amino group of this compound can be readily acylated. A key intermediate, N-(2-hydroxy-4-tert-butylphenyl)-acetamide, is prepared from 2-amino-4-tert-butylphenol, demonstrating a straightforward N-acetylation. sigmaaldrich.com

The formation of amides is a cornerstone of organic synthesis, particularly in peptide chemistry. umich.edu The reaction typically involves activating a carboxylic acid and then reacting it with the amine. Common methods include:

Acyl Halides: The most reactive carboxylic acid derivatives are acyl halides (e.g., acyl chlorides). They react readily with amines to form amides. umich.edu

Coupling Reagents: A wide variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP), are used to facilitate amide bond formation directly from a carboxylic acid and an amine under milder conditions. umich.edu

These methods allow for the synthesis of a diverse range of N-acyl derivatives of this compound, where the properties of the final molecule can be tuned by changing the structure of the acyl group.

Research Uncovers Scant Data on this compound and Its Synthetic Applications

Despite a targeted search for the chemical compound this compound, publicly available scientific literature and databases provide no specific information regarding its synthesis for multi-pharmacophore systems, the development of triazole-containing analogues, or its use in isotopic labeling strategies.

The inquiry, which focused on detailed synthetic methodologies and advanced applications, yielded results for structurally related but distinct molecules. These include well-documented compounds such as 4-amino-2,6-di-tert-butylphenol (B1582558), 2-amino-4-tert-butylphenol, and 4-(tert-butoxy)phenol. While these compounds share some structural similarities with the target molecule, the specific arrangement of the amino, tert-butoxy, and hydroxyl groups on the phenol ring defines the unique chemical properties and reactivity of this compound. Therefore, data pertaining to these related compounds cannot be accurately extrapolated to the requested molecule.

A search of chemical supplier databases confirms the existence of a compound named 2-Amino-4-(tert-butoxy)phenol, an isomer of the requested substance, but this listing lacks associated research or application data. chemcd.comchemcd.com The highly specific nature of the requested topics—conjugate synthesis for multi-pharmacophore systems, formation of triazole and fused heterocyclic systems, and isotopic labeling—suggests that research in these areas may be nascent, proprietary, or documented in sources not accessible through broad public searches.

For instance, the synthesis of related aminophenols often involves a multi-step process. A common route for producing compounds like 4-amino-2,6-di-tert-butylphenol starts with the corresponding substituted phenol, which then undergoes nitration followed by a reduction of the nitro group to an amine. guidechem.com One reported method for 2-amino-4-tert-butylphenol utilizes p-tert-butylphenol as a starting material, proceeding through a diazotization and coupling reaction, followed by a cracking reduction to yield the final product. google.com However, no such detailed synthetic pathways are readily available for this compound.

Similarly, while the development of triazole-containing analogues and fused heterocyclic systems is a significant area of research in medicinal chemistry due to the diverse biological activities of these scaffolds, no specific examples originating from this compound could be found. doaj.org Research on other aminophenols demonstrates their utility as precursors for biologically active molecules, such as 2-(pyridyl)benzoxazole derivatives from 2-amino-4-tert-butylphenol. sigmaaldrich.com

Furthermore, isotopic labeling is a critical technique for creating analytical standards and for mechanistic studies in drug metabolism and environmental fate. Stable isotope-labeled standards are essential for quantitative analysis using mass spectrometry. chemie-brunschwig.ch However, no literature detailing specific isotopic labeling strategies for this compound was identified.

Advanced Structural Characterization and Spectroscopic Elucidation

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides fundamental insights into the functional groups and bonding arrangements within a molecule. By measuring the absorption or scattering of infrared radiation, these methods allow for the identification of characteristic vibrational modes corresponding to specific chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 4-Amino-2-(tert-butoxy)phenol, characteristic absorption bands would be expected for its amine (N-H), hydroxyl (O-H), ether (C-O-C), and aromatic (C-H, C=C) functionalities.

Key expected FT-IR vibrational frequencies would include:

N-H stretching: Typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine group (-NH₂).

O-H stretching: A broad band is anticipated in the 3200-3600 cm⁻¹ range, indicative of the phenolic hydroxyl group.

Aromatic C-H stretching: Sharp peaks are expected just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals corresponding to the tert-butyl group would appear just below 3000 cm⁻¹.

C=C aromatic ring stretching: Multiple bands would be present in the 1450-1600 cm⁻¹ region.

C-O stretching: Vibrations for the aryl ether linkage and the phenolic C-O bond would be observed in the 1200-1300 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be valuable for confirming the vibrations of the aromatic ring and the tert-butyl group. Symmetric stretching vibrations of the benzene (B151609) ring, which are often weak in IR spectra, typically show strong signals in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal the connectivity between them.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the tert-butyl group, the aromatic ring, the amine group, and the hydroxyl group.

The anticipated signals would be:

A sharp singlet around 1.3 ppm, integrating to nine protons, corresponding to the magnetically equivalent protons of the tert-butyl group.

A series of signals in the aromatic region (typically 6.0-7.5 ppm), corresponding to the three protons on the benzene ring. The specific splitting patterns (e.g., doublets, doublet of doublets) would depend on their coupling with each other, providing information on their relative positions.

A broad singlet for the two amine protons (-NH₂).

A broad singlet for the one hydroxyl proton (-OH). The chemical shifts of the NH₂ and OH protons can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides a spectrum of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected chemical shifts would include:

Signals for the two quaternary carbons of the tert-butyl group and the carbon attached to the oxygen of the butoxy group.

Six distinct signals in the aromatic region for the carbons of the benzene ring. The carbons attached to the oxygen and nitrogen atoms (C-OH, C-O-tert-butyl, C-NH₂) would have characteristic chemical shifts influenced by the electronegativity of these atoms.

Two-Dimensional NMR Techniques (e.g., HHCOSY, TOCSY)

Two-dimensional (2D) NMR experiments provide correlational information between nuclei, which is crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.

HH-COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, it would be instrumental in confirming the connectivity of the protons on the aromatic ring. Cross-peaks would appear between the signals of neighboring aromatic protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to include all protons within a spin system. In this molecule, it would clearly identify the entire network of coupled aromatic protons, distinguishing them from the isolated singlet of the tert-butyl group.

By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural assignment for this compound could be achieved. However, the primary research containing this specific experimental data is not currently available in the public domain.

Electronic Spectroscopy for Optical Properties and Electronic Transitions

Electronic spectroscopy is a vital tool for probing the optical properties and electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, insights into the electronic structure of "this compound" can be obtained.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like phenols, characteristic absorption bands can reveal the presence of the benzene ring and the influence of substituents.

A time-dependent UV-Vis spectral change of a 4-tert-butylphenol (B1678320) solution was observed when catalyzed by Eu-doped Bi2S3 nanoparticles under visible light, demonstrating the utility of this technique in monitoring reactions involving such phenolic compounds. researchgate.net

Table 1: Illustrative UV-Vis Data for a Related Phenolic Compound

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 4-tert-butylphenol | Aqueous | ~225, ~277 | Data not available |

Note: This table is illustrative and based on typical values for substituted phenols. Actual experimental data for "this compound" is required for precise characterization.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

While a crystal structure for "this compound" itself was not found in the search results, the structures of related substituted phenols have been determined using this technique. nih.govresearchgate.netresearchgate.net For example, the crystal structure of (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol was elucidated, revealing details about intramolecular hydrogen bonding and the dihedral angle between the phenyl rings. nih.govresearchgate.net This type of information is crucial for understanding the solid-state packing and intermolecular interactions of "this compound." Obtaining a suitable single crystal of "this compound" would be the first and often most challenging step in this analysis. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| V (ų) | ~1500-2000 |

| Z | 4 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray diffraction experiment. Actual values can only be determined through experimental analysis.

Computational Chemistry and Theoretical Investigations of 4 Amino 2 Tert Butoxy Phenol

Studies on Tautomeric Equilibria and Stability

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a key area of study for phenolic compounds. For 4-Amino-2-(tert-butoxy)phenol, theoretical calculations would investigate the potential equilibrium between its enol-imine and keto-amine forms.

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the relative stability of different tautomers. These studies involve optimizing the geometry of each potential tautomer in the gaseous phase and in various solvents to calculate their relative energies. mdpi.com Parameters such as Gibbs free energies, enthalpies, and entropies are computed to predict the equilibrium constants of the tautomerization process. For similar Schiff base derivatives, calculations have shown that the relative stability of tautomers can be significantly influenced by solvent polarity, with more polar solvents often stabilizing the more polar tautomer. mdpi.comorientjchem.org In the gas phase, the enol-imine form is typically found to be the most stable species for related ortho-hydroxyaryl Schiff bases. mdpi.com

Thermochemical and Thermodynamic Parameters

The thermochemical and thermodynamic properties of a compound are fundamental to understanding its stability and reactivity. Computational methods, especially DFT, are highly effective for predicting these parameters. scirp.orgunivsul.edu.iq For a molecule like this compound, these calculations would typically be performed using a basis set such as B3LYP/6-31+G(d,p) to determine key values. scirp.org

Standard thermodynamic functions, including heat capacity, entropy, and enthalpy, can be calculated. Theoretical studies on related tert-butylphenols have derived standard molar enthalpies of formation in the gaseous phase using a combination of experimental calorimetry and computational estimates. acs.org Such computational models can also predict bond dissociation energies, providing insight into the molecule's antioxidant potential. acs.org

Table 1: Illustrative Thermochemical Parameters (Note: This table is a template showing the type of data that would be generated from a computational study. Specific values for this compound are not available in the reviewed literature.)

| Parameter | Symbol | Calculated Value (Units) |

|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | Value (kJ/mol) |

| Standard Gibbs Free Energy of Formation | ΔGf° | Value (kJ/mol) |

| Standard Entropy | S° | Value (J/mol·K) |

| Heat Capacity | Cp | Value (J/mol·K) |

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with specific electronic properties can exhibit significant nonlinear optical (NLO) responses, making them candidates for applications in optoelectronics and photonics. mdpi.com Computational methods are essential for predicting the NLO properties of compounds like this compound.

DFT and Time-Dependent DFT (TD-DFT) calculations are used to determine the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govjmcs.org.mx These parameters quantify the molecule's response to an external electric field. A high hyperpolarizability value suggests a strong NLO response. mdpi.com The NLO properties of organic molecules are often related to intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov For related molecules, studies have shown that strategic modifications, such as adding donor or acceptor groups, can significantly enhance the NLO response. jmcs.org.mxresearchgate.net

Table 2: Predicted Nonlinear Optical Properties (Note: This table is a template showing the type of data that would be generated from a computational study. Specific values for this compound are not available in the reviewed literature.)

| Parameter | Symbol | Calculated Value (Units) |

|---|---|---|

| Dipole Moment | μ | Value (Debye) |

| Mean Polarizability | <α> | Value (esu) |

| Total First Hyperpolarizability | βtot | Value (esu) |

Computational Prediction of ADMET-related Molecular Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.gov While toxicity is excluded here, other ADMET-related molecular properties of this compound can be predicted using various computational models and software.

These predictions often start with an analysis of physicochemical properties that influence pharmacokinetics, such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and water solubility. nih.gov Further computational analyses can predict metabolic activity against key cytochrome P450 (CYP) enzymes and assess permeability, for instance, through Caco-2 cell models. nih.govnih.gov For many phytochemicals and synthetic compounds, these computational profiles provide essential insights into their drug-likeness and potential for oral bioavailability. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein, as well as the binding affinity. nih.gov For this compound, docking simulations would be performed to explore its potential interactions with various biological targets, such as enzymes or receptors implicated in disease.

The process involves preparing the 3D structures of both the ligand and the target protein. Docking software, such as AutoDock, is then used to calculate the binding energy (often in kcal/mol) and identify key interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site residues. nih.govresearchgate.net For example, studies on similar di-tert-butylphenol compounds have used molecular docking to investigate their binding affinity against proteins involved in rheumatoid arthritis. researchgate.net The results of these simulations can guide the design of new therapeutic agents and provide a rationale for observed biological activity. nih.gov

Reaction Mechanisms and Chemical Transformations Involving 4 Amino 2 Tert Butoxy Phenol

Mechanistic Studies of Aromatic Substitution Reactions

The amino and hydroxyl groups on the benzene (B151609) ring of 4-Amino-2-(tert-butoxy)phenol are ortho, para-directing and activating, making the molecule susceptible to electrophilic aromatic substitution. However, the bulky tert-butoxy (B1229062) group introduces significant steric hindrance, which can influence the regioselectivity of these reactions. nih.gov The substitution pattern is a result of the balance between the electronic activation by the amino and hydroxyl groups and the steric hindrance posed by the tert-butoxy group.

In nucleophilic aromatic substitution reactions, the outcome is largely dependent on the reaction conditions and the nature of the nucleophile and leaving group. For instance, in reactions involving activated halogens, the fluorine atom is often the first to be displaced. mdpi.com The presence of electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack. mdpi.com

| Reactant | Conditions | Product(s) | Key Observation |

| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine, Et3N, EtOH, reflux | 4-(Morpholin-4-yl)-5-fluoro-1,2-dinitrobenzene | Selective substitution of one fluorine atom. mdpi.com |

| 2,4-Difluoronitrobenzene | Amines | Porous organic materials | Formation of a flexible framework. mdpi.com |

Influence of Steric Hindrance from the tert-Butoxy Group on Reaction Pathways

The tert-butoxy group, with its large steric profile, plays a crucial role in directing the course of chemical reactions involving this compound. nih.gov This steric bulk can hinder the approach of reactants to the adjacent positions on the aromatic ring, thereby influencing the regioselectivity of substitution reactions. nih.govchemrxiv.org For example, in electrophilic aromatic substitution, the substitution is more likely to occur at the position para to the amino group, which is less sterically hindered than the position ortho to the tert-butoxy group.

The steric hindrance can also affect the rate of reaction. Reactions that require the formation of a bulky transition state may be slowed down or even inhibited by the presence of the tert-butoxy group. nih.gov This effect is particularly pronounced in reactions where the attacking species is also large.

| Reaction Type | Influence of tert-Butoxy Group | Outcome |

| Electrophilic Aromatic Substitution | Steric hindrance at the ortho position. | Favors substitution at the less hindered para position. nih.gov |

| Nucleophilic Acyl Substitution | Hinders approach of nucleophile to the carbonyl group of a Boc-protected phenol (B47542). | Can be overcome by using appropriate bases for deprotection. researchgate.net |

Intramolecular Hydrogen Bonding Effects on Reactivity and Conformation

Intramolecular hydrogen bonding between the hydroxyl group and the amino group, or between the hydroxyl group and the oxygen of the tert-butoxy group, can significantly influence the conformation and reactivity of this compound. scielo.brnih.gov The formation of an intramolecular hydrogen bond can stabilize a particular conformation, making it the preferred geometry of the molecule. nih.govresearchgate.net

This stabilization can affect the acidity of the phenolic proton and the nucleophilicity of the amino group. For instance, if the hydroxyl proton is involved in a hydrogen bond, its acidity may be reduced. acs.org Conversely, the electron density on the amino nitrogen might be altered, affecting its reactivity. The strength of this intramolecular hydrogen bond can be influenced by the solvent environment, with less polar solvents favoring its formation. nih.govresearchgate.net Theoretical and spectroscopic studies on similar molecules, like 2-halophenols, have shown that even weak intramolecular hydrogen bonds can be significant. rsc.orgrsc.org

| Interaction | Consequence | Impact on Reactivity |

| OH···NH2 Intramolecular Hydrogen Bond | Stabilization of a specific conformer. nih.gov | Alters the acidity of the phenolic proton and the nucleophilicity of the amino group. acs.org |

| Solvent Polarity | Less polar solvents favor intramolecular hydrogen bonding. nih.govresearchgate.net | Reactivity can be tuned by changing the solvent. |

Oxidative Transformations and Radical Formation Pathways

Phenols, in general, are susceptible to oxidation, and this compound is no exception. The presence of the electron-donating amino and tert-butoxy groups can facilitate oxidation. nih.gov The initial step in the oxidation of phenols often involves the formation of a phenoxy radical. The stability of this radical is crucial in determining the subsequent reaction pathways. The tert-butoxy group can stabilize the phenoxy radical through steric shielding, preventing rapid dimerization or further oxidation. nih.gov

In some cases, the oxidation can lead to the formation of catechols and subsequent ring cleavage through a meta-cleavage pathway, as observed in the degradation of 4-tert-butylphenol (B1678320) by certain bacteria. nih.gov Mechanistic studies on related compounds have shown that radical scavengers like TEMPO and BHT can suppress reactions that proceed through radical intermediates, confirming the involvement of radical pathways. acs.orgacs.org

| Process | Intermediate | Key Factors |

| Oxidation of Phenol | Phenoxy radical | Stability of the radical, influenced by steric and electronic effects. nih.gov |

| Biodegradation | Catechol | Can lead to meta-cleavage of the aromatic ring. nih.gov |

| Radical-mediated reactions | Carbon or nitrogen-based radicals | Can be intercepted by radical scavengers. acs.orgacs.org |

Metal-Mediated Transformations and Ligand Binding

The amino and hydroxyl groups of this compound can act as ligands, coordinating to metal centers. This ability to form metal complexes opens up possibilities for its use in catalysis and materials science. The coordination can activate the molecule for further transformations or stabilize a particular reactive intermediate.

For example, in copper-catalyzed amino etherification reactions, the phenol can act as a nucleophile. acs.orgacs.org Mechanistic studies suggest the involvement of metal-mediated radical pathways, where the metal center facilitates the generation of radical intermediates. acs.org The specific ligand environment around the metal can significantly influence the outcome of the reaction. The synthesis of various metal complexes with related phenolic ligands has been reported, highlighting the versatility of these compounds in coordination chemistry. google.comnih.govacs.org

Mechanistic Research on Biological Activity in Vitro Studies

Enzyme Interaction and Modulation Studies

Enzyme inhibition and modulation are key mechanisms for therapeutic compounds. While many phenolic compounds are studied for these properties, specific data for 4-Amino-2-(tert-butoxy)phenol is not available in the current scientific literature.

Antioxidant Mechanisms and Oxidative Stress Mitigation

Phenolic compounds are often investigated for their antioxidant properties. These activities are typically quantified through various chemical assays that measure the compound's ability to neutralize free radicals or reduce oxidizing agents.

Antimicrobial and Antifungal Action Mechanisms

The mechanisms through which phenolic compounds exert antimicrobial and antifungal effects are multifaceted. For the related compound 2,4-di-tert-butylphenol (2,4-DTBP), research has elucidated several key action mechanisms against various pathogens, which may provide insight into the potential activities of this compound.

Studies on 2,4-DTBP have shown potent antifungal activity against the phytopathogenic fungus Ustilaginoidea virens, the causative agent of rice false smut disease. The mechanism of action involves the disruption of multiple cellular processes.

Key Antifungal Mechanisms of 2,4-DTBP:

Cell Wall and Membrane Disruption: Electron microscopy and fluorescence staining have indicated that 2,4-DTBP can damage the structural integrity of both the cell wall and the cell membrane of the fungus.

Disruption of Redox Homeostasis: The compound has been shown to interfere with the cellular redox balance within the fungal cells, leading to oxidative stress.

Transcriptomic Changes: Analysis of gene expression in U. virens treated with 2,4-DTBP revealed significant changes in genes related to spindle microtubule assembly, cell wall and membrane integrity, redox homeostasis, and mycotoxin biosynthesis.

Similarly, 2,4-DTBP has demonstrated efficacy against the opportunistic human pathogen Candida albicans. Its anti-biofilm activity is linked to the inhibition of hyphal development, a critical step for initial cell adhesion and biofilm formation. The compound also inhibits the production of key virulence factors such as hemolysins, phospholipases, and secreted aspartyl proteinases.

While these findings pertain to the structurally similar 2,4-di-tert-butylphenol, they suggest that this compound could potentially share similar mechanisms of action, including disruption of cellular structures and interference with critical virulence pathways. However, direct experimental evidence for this compound is needed to confirm these hypotheses.

Antiangiogenic Activity Investigations in Cellular Models

Antiangiogenic therapies aim to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. While there is significant interest in identifying new antiangiogenic agents, specific investigations into the antiangiogenic activity of this compound in cellular models are not prominently featured in the scientific literature. General studies on related small molecule compounds sometimes explore such activities, but dedicated research on this particular phenol (B47542) derivative is required.

Molecular Interactions with Biological Targets

Understanding how a compound interacts with biomolecules at a molecular level is crucial for elucidating its mechanism of action. This involves studying non-covalent interactions like hydrogen bonds and ionic interactions, as well as analyzing how the ligand fits into the binding sites of protein targets.

Hydrogen Bonding and Ionic Interactions with Biomolecules

The structure of this compound, featuring a hydroxyl group (-OH) and an amino group (-NH2), makes it capable of participating in significant molecular interactions.

Hydrogen Bonding: The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors. This allows the molecule to form hydrogen bonds with amino acid residues in the active sites of enzymes or the binding pockets of receptors. These types of interactions are fundamental to the specificity and stability of protein-ligand complexes.

Ionic Interactions: The amino group can be protonated under physiological conditions, acquiring a positive charge. This would enable it to form ionic bonds or salt bridges with negatively charged residues in a protein, such as aspartic acid or glutamic acid. Such electrostatic interactions can be a strong driving force for ligand binding and recognition.

Ligand Binding Site Analysis in Protein Structures

A binding site is typically a pocket or cleft on the protein surface. The nature of this pocket is determined by the arrangement and chemical properties of its constituent amino acids. For a ligand like this compound, a binding site would likely feature:

Hydrophobic Pockets: To accommodate the nonpolar tert-butoxy (B1229062) group and the phenyl ring.

Polar Residues: Capable of forming hydrogen bonds with the amino and hydroxyl groups.

Charged Residues: To potentially engage in ionic interactions with the protonated amino group.

Computational modeling and docking studies could predict the binding modes of this compound with various protein targets, providing hypotheses for its biological activities that could then be tested experimentally.

Effects on Cellular Processes in Research Models

However, research on structurally related phenolic compounds provides some context for the potential biological activities of molecules within this class. Phenolic compounds, as a broad category, have been investigated for their effects on various cellular processes. For instance, various natural phenolic compounds have been studied for their potential to modulate amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov Similarly, certain phenolic derivatives have been examined for their influence on the functions of immune cells like neutrophils.

It is important to note that these findings relate to other phenolic compounds and not specifically to this compound. The specific biological activities of a molecule are highly dependent on its precise chemical structure. Therefore, the effects of related compounds should not be extrapolated to this compound without direct experimental evidence.

Further research is required to determine the specific in vitro effects of this compound on cellular processes such as amyloid-β aggregation, neutrophil function, and lymphocyte viability.

Advanced Analytical Methods for Detection and Quantification

Spectrophotometric Method Development for Phenolic Compounds

Spectrophotometry remains a widely used technique for the quantification of phenolic compounds due to its simplicity, cost-effectiveness, and speed. ijset.in The method is based on the principle that phenolic compounds absorb light in the ultraviolet-visible range. ijset.in Developments in this area focus on improving specificity and overcoming limitations such as spectral overlap in multicomponent samples.

The 4-Aminoantipyrine (4-AAP) method, also known as Emerson's reaction, is a classic and widely utilized colorimetric assay for the determination of total phenols. juniperpublishers.com The fundamental mechanism involves the oxidative coupling of 4-AAP with phenolic compounds in an alkaline environment (typically pH 10) and in the presence of an oxidizing agent, most commonly potassium ferricyanide. juniperpublishers.comscribd.comresearchgate.net This reaction produces a colored antipyrine dye, the absorbance of which is measured spectrophotometrically (typically around 500-510 nm) and is directly proportional to the phenol (B47542) concentration. researchgate.netimpactfactor.org

The reaction is most effective for phenols that have an unsubstituted para-position. cdnsciencepub.com However, phenols with certain substituents in the para-position, such as halo, carboxyl, and alkoxyl groups, can also react, as these groups are expelled during the reaction. cdnsciencepub.com Given the structure of 4-Amino-2-(tert-butoxy)phenol, which has a para-amino group, its reactivity in the 4-AAP assay would depend on the specific reaction conditions and the stability of the amino group. The method's advantages include the use of stable reagents and rapid results. juniperpublishers.com Refinements focus on optimizing reaction conditions and extraction procedures to enhance the color intensity of the resulting dye complex. juniperpublishers.com

Table 1: Key Parameters of the 4-Aminoantipyrine (4-AAP) Method for Phenol Quantification

| Parameter | Description | Typical Value/Condition |

| Reagent | 4-Aminoantipyrine (4-AAP), also known as Emerson's reagent. juniperpublishers.com | A standard solution is typically prepared in deionized water. impactfactor.org |

| Oxidizing Agent | An agent to facilitate the oxidative coupling reaction. | Potassium ferricyanide is most commonly used. juniperpublishers.comscribd.com |

| pH Condition | The reaction is performed in an alkaline medium. | Buffered to a pH of approximately 10.0 using an ammonia buffer. juniperpublishers.comimpactfactor.org |

| Reaction Product | A colored antipyrine dye (p-quinoneimide). scribd.comimpactfactor.org | The color can range from red to yellow depending on the phenol structure. scribd.comresearchgate.net |

| Wavelength (λmax) | The wavelength of maximum absorbance for the colored product. | Typically measured between 500 nm and 510 nm. researchgate.netimpactfactor.org |

Conventional UV spectrophotometry is often limited when analyzing mixtures of compounds with overlapping absorption spectra. uobaghdad.edu.iq Derivative spectrophotometry is a powerful technique developed to resolve this issue. rsc.org By calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength, overlapping spectral bands can be separated, allowing for the simultaneous quantification of multiple components in a mixture. uobaghdad.edu.iqrsc.org

The "zero-crossing" technique is a common approach in derivative spectrophotometry. rsc.org In this method, the concentration of one component is determined at a wavelength where the derivative spectrum of the interfering component crosses the zero axis, meaning it has zero absorbance. uobaghdad.edu.iq This technique enhances the selectivity of the analysis and can reduce interference from background signals. uobaghdad.edu.iq Derivative spectrophotometry has been successfully applied to the simultaneous determination of various phenolic compounds in mixtures, with reported recoveries often between 97% and 110%. rsc.org

Table 2: Comparison of Conventional and Derivative UV Spectrophotometry

| Feature | Conventional UV Spectrophotometry | Derivative UV Spectrophotometry |

| Principle | Measures absorbance at a specific wavelength (λmax). ijset.in | Measures the rate of change of absorbance with wavelength (dⁿA/dλⁿ). rsc.org |

| Selectivity | Low for mixtures with overlapping spectra. uobaghdad.edu.iq | High; resolves overlapping peaks and reduces matrix interference. uobaghdad.edu.iqrsc.org |

| Application | Best for single-component analysis or simple mixtures. | Ideal for multicomponent analysis without prior separation. rsc.org |

| Technique | Direct measurement of absorbance peaks. | Utilizes zero-crossing points for quantification. uobaghdad.edu.iq |

| Advantage | Simple and rapid for pure samples. | Enhanced resolution and accurate quantification in complex mixtures. rsc.org |

Chromatographic-Spectroscopic Coupling for Complex Sample Analysis

For the analysis of complex samples containing multiple phenolic compounds, coupling chromatographic separation techniques with spectroscopic detection provides unparalleled specificity and sensitivity. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common separation methods. chula.ac.thnih.govnih.gov

HPLC, particularly when coupled with advanced detectors like Diode-Array Detection (DAD) or Mass Spectrometry (MS), is a robust technique for analyzing phenolic compounds. mdpi.comnih.gov HPLC-DAD allows for the acquisition of the complete UV-Vis spectrum for each separated compound, aiding in identification. nih.gov The coupling of HPLC or Ultra High-Performance Liquid Chromatography (UHPLC) with MS or tandem MS (MSn) provides detailed structural information, which is crucial for the unambiguous identification of compounds in complex matrices. mdpi.com

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool, particularly for volatile or semi-volatile phenols. chula.ac.thdocumentsdelivered.com For non-volatile phenols, a derivatization step is typically required to increase their volatility before GC analysis. chula.ac.th The choice of chromatographic column, such as C18 or biphenyl phases in HPLC, can significantly improve the separation of phenolic isomers and related compounds. chula.ac.thnih.gov

Table 3: Overview of Chromatographic-Spectroscopic Techniques for Phenolic Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages |

| HPLC-UV/DAD | Reversed-phase chromatography based on polarity. nih.gov | UV-Vis absorbance at specific or multiple wavelengths. nih.govnih.gov | Robust, well-established, provides spectral information for peak purity and identification. mdpi.com |

| GC-MS | Separation based on volatility and interaction with a stationary phase. chula.ac.th | Mass-to-charge ratio of ionized fragments. | High separation efficiency, definitive compound identification through mass spectra. chula.ac.th |

| UHPLC-MS/MS | High-pressure liquid chromatography for fast, high-resolution separation. mdpi.com | Tandem mass spectrometry for precursor and product ion analysis. | Extremely high sensitivity and selectivity, detailed structural elucidation. mdpi.com |

Development of Novel Detection Probes and Sensors

Recent research has focused on the development of novel sensors and probes for the rapid, selective, and sensitive detection of phenolic compounds. nih.gov These modern analytical tools offer alternatives to time-consuming conventional methods. Electrochemical sensors are particularly prominent in this field, as phenolic compounds are electrochemically active and can be easily oxidized. nih.gov

These sensors are often constructed using modified electrodes, incorporating nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles to enhance sensitivity and selectivity. nih.gov The detection mechanism is based on measuring the current response from the oxidation of the phenol's hydroxyl group at a specific potential.

In addition to electrochemical methods, optical sensors and biosensors are also being developed. nih.gov Biosensors may utilize enzymes, such as tyrosinase or peroxidase, that specifically react with phenolic compounds to produce a detectable signal (electrochemical or optical). These novel sensing systems hold promise for in-situ and real-time monitoring of specific phenolic compounds like this compound in various samples. nih.gov

Applications in Materials Science and Advanced Chemical Synthesis Research

Role as Precursors in Advanced Organic Synthesis

In the field of advanced organic synthesis, substituted aminophenols are valuable intermediates for constructing complex molecular architectures. While specific research on 4-Amino-2-(tert-butoxy)phenol as a precursor is niche, the reactivity of its core structure is analogous to more widely studied aminophenols, such as 2-Amino-4-tert-butylphenol (B71990). This related compound serves as a reactant in the preparation of biologically significant 2-(pyridyl)benzoxazole derivatives and in the synthesis of prolinamide phenols, which function as organocatalysts. sigmaaldrich.com The presence of both an amino and a hydroxyl group allows for the stepwise or simultaneous formation of heterocyclic rings and other functional scaffolds.

The general synthetic utility of tert-butylated aminophenols is further demonstrated in the synthesis of complex molecules like derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol. doaj.org These synthetic pathways underscore the role of the aminophenol skeleton in building heterocyclic systems with potential biological activities. doaj.org In this context, this compound represents a strategic precursor. The tert-butoxy (B1229062) group, in addition to providing significant steric hindrance, can act as a bulky protecting group for the ortho-position of the phenol (B47542). nih.gov This allows chemists to perform reactions at the amino group or the para-position with high selectivity before potentially cleaving the ether linkage in a later synthetic step to reveal a hydroxyl group, further increasing the molecule's synthetic versatility.

| Precursor Application | Resulting Compound Class | Key Functional Groups Utilized | Reference |

| Synthesis of Heterocycles | 2-(Pyridyl)benzoxazoles | Amino Group, Phenolic Hydroxyl | sigmaaldrich.com |

| Organocatalyst Development | Prolinamide Phenols | Amino Group | sigmaaldrich.com |

| Synthesis of Anion Sensors | Uranylsalophene Derivatives | Amino Group, Phenolic Hydroxyl | sigmaaldrich.com |

| Building Block for Triazoles | 1,2,4-Triazole-3-thiols | Aminophenol Backbone | doaj.org |

Functionalization for Polymer Chemistry Research and Stabilization Mechanisms

In polymer chemistry, the incorporation of specific functional groups into polymer chains is a key strategy for tailoring material properties. This compound is a candidate monomer for creating functional polymers due to its reactive amino and phenol moieties. These groups can participate in polymerization reactions, such as oxidative polycondensation, a method used to polymerize similar phenolic compounds like 4-[(4-hydroxybenzylidene) amino] phenol. researchgate.net

When incorporated into a polymer backbone, the this compound unit introduces several beneficial characteristics. The bulky tert-butoxy group provides significant steric hindrance, which can disrupt polymer chain packing, potentially increasing solubility in organic solvents and enhancing thermal stability by restricting chain motion. nih.gov This steric shielding can also protect adjacent functional groups or the polymer backbone from degradation, acting as an intrinsic stabilization mechanism. nih.gov

Furthermore, phenolic compounds, particularly those with bulky tert-butyl or related groups, are well-known as antioxidants and UV stabilizers in plastics, rubbers, and paints. nih.gov They function by scavenging free radicals and dissipating energy, thereby preventing oxidative degradation of the material. nih.govacs.org By covalently bonding a monomer like this compound into a polymer, these stabilizing properties can be permanently integrated, reducing the likelihood of the stabilizer leaching out over time and improving the long-term durability of the material. The amino group offers an additional site for cross-linking or post-polymerization modification, adding another layer of functional versatility. beilstein-journals.org

Development of Chelating Ligands and Metal Complexes for Catalysis Research

The structure of this compound is well-suited for the development of chelating ligands for transition metal complexes. The ortho-positioning of the amino and hydroxyl groups allows the molecule to act as a bidentate ligand, binding to a metal center through both the nitrogen and oxygen atoms to form a stable five-membered ring. Such ligands derived from aminophenols are often "redox non-innocent," meaning the ligand itself can participate in redox reactions, which is a highly desirable trait in catalysis. mdpi.com

Derivatives of 2-aminophenol (B121084) are known to form stable coordination compounds with a variety of metals. mdpi.comresearchgate.net For instance, N,N′-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine, a more complex ligand with a similar aminophenol motif, has a rich redox chemistry and forms complexes with various metals that can exist in multiple oxidation states. mdpi.com These properties are crucial for catalytic cycles that involve changes in the metal's oxidation state.

In the case of a ligand based on this compound, the bulky tert-butoxy and the para-amino group would significantly influence the steric and electronic environment of the metal center. This modulation can fine-tune the reactivity and selectivity of the resulting catalyst. researchgate.net Research in this area often involves creating Schiff base ligands by condensing the amino group of the aminophenol with an aldehyde, which then coordinate with metals like copper(II), cobalt(II), and nickel(II). researchgate.net These complexes are explored for a wide range of catalytic applications, including polymerization and carbon-carbon cross-coupling reactions, where aminophosphine-based ligands have also shown significant promise. researchgate.netnih.gov The development of metal complexes with this compound could therefore lead to novel catalysts with unique performance characteristics.

| Property | Description | Relevance in Catalysis | Reference |

| Coordination Mode | Bidentate (N, O donor atoms) | Forms stable chelate rings with metal ions. | mdpi.com |

| Ligand Type | Potentially Redox Non-Innocent | The ligand can actively participate in electron transfer processes during the catalytic cycle. | mdpi.com |

| Steric Influence | The bulky tert-butoxy group creates a specific steric environment around the metal center. | Influences substrate approach and can enhance catalyst selectivity. | nih.gov |

| Electronic Influence | The amino and tert-butoxy groups donate electron density to the metal center. | Modulates the electronic properties and reactivity of the metal catalyst. | researchgate.net |

Environmental Transformation and Occurrence in Research Contexts

Investigative Studies on Environmental Presence and Distribution

There is a lack of specific monitoring data on the presence and distribution of 4-Amino-2-(tert-butoxy)phenol in various environmental compartments such as water, soil, or air. Research on other alkylphenols, like 4-tert-butylphenol (B1678320), has shown their presence in surface waters and wastewater effluents, but this cannot be directly extrapolated to this compound due to differences in chemical structure and properties. Without targeted studies, its potential for environmental persistence and accumulation remains unknown.

Research into Degradation Pathways and By-product Formation in Environmental Systems

Detailed information on the degradation pathways of this compound, whether through biotic or abiotic processes, is not documented in the scientific literature. Understanding these pathways is crucial for predicting the compound's persistence and identifying any potential transformation products that could be of environmental concern. For instance, research on 4-tert-butylphenol has identified biodegradation pathways involving hydroxylation of the aromatic ring, but similar studies for this compound are absent.

Analytical Challenges in Environmental Sample Analysis and Monitoring Methodologies

The development and validation of specific analytical methods for the detection and quantification of this compound in complex environmental matrices have not been reported. While general methods for analyzing phenolic compounds, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), exist, their applicability and potential challenges for this specific compound have not been investigated. These challenges could include issues with extraction efficiency, matrix interference, and the availability of certified reference standards, all of which are critical for reliable environmental monitoring.

Due to the limited availability of specific research, a comprehensive assessment of the environmental transformation and occurrence of this compound is not currently possible. Further research is needed to address these knowledge gaps.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2-(tert-butoxy)phenol, and how can reaction conditions be optimized?

To synthesize this compound, a common approach involves introducing the tert-butoxy group via nucleophilic substitution or etherification. For example:

- Step 1 : Protect the hydroxyl group of 2-nitrophenol using a tert-butyl group via reaction with tert-butyl bromide in the presence of a base (e.g., K₂CO₃) .

- Step 2 : Reduce the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Optimization : Monitor reaction progress via TLC or HPLC to minimize over-reduction or deprotection. Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Identify tert-butoxy protons (δ ~1.3 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm). The amino group may appear as a broad peak (~δ 5 ppm) .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), amino (3300–3500 cm⁻¹), and ether (C-O, ~1250 cm⁻¹) stretches.

- LC-MS : Validate molecular weight (M+H⁺ = 195.2 g/mol) and purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂) at 2–8°C to prevent oxidation and hydrolysis .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Degradation products (e.g., quinones) can form under prolonged exposure to moisture .

Advanced Research Questions

Q. How does the tert-butoxy group influence the electronic and steric properties of the phenol ring?

The tert-butoxy group is electron-donating via resonance, activating the ring toward electrophilic substitution. However, steric hindrance from the bulky tert-butyl group directs electrophiles to the para position (relative to the hydroxyl group). Computational studies (DFT) can model charge distribution and predict reactivity . Experimental validation : Compare nitration or bromination patterns with/without tert-butoxy substitution .

Q. What strategies mitigate competing side reactions during synthesis (e.g., amino group oxidation)?

- Protection : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) before introducing the tert-butoxy group. Deprotect with TFA post-synthesis .

- Reducing agents : Use milder reductants (e.g., Na₂S₂O₄) instead of Fe/HCl to avoid over-reduction.

- Kinetic control : Lower reaction temperatures (0–5°C) slow down oxidation pathways .

Q. What computational methods model interactions of this compound with biological targets?

- Molecular docking (AutoDock/Vina) : Predict binding affinities to enzymes (e.g., tyrosinase) by simulating ligand-receptor interactions.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over time.

- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Conflicting solubility values often arise from differences in solvent polarity and measurement techniques. Methodological approach :

Q. What analytical methods quantify trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.